1-Thio-beta-D-glucose pentaacetate

Vue d'ensemble

Description

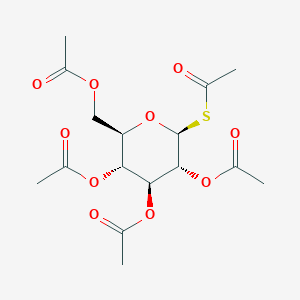

1-Thio-beta-D-glucose pentaacetate is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a thio group (sulfur atom) and all hydroxyl groups are acetylated.

Mécanisme D'action

Target of Action

The primary target of 1-Thio-beta-D-glucose pentaacetate is glucose oxidase (GOx), an enzyme that catalyzes the oxidation of glucose . This interaction plays a crucial role in the compound’s mechanism of action.

Mode of Action

This compound interacts with its target, GOx, by wrapping around it . This interaction leads to the generation of cytotoxic hydrogen sulfide (H2S) and hydrogen peroxide (H2O2), which are activated by glutathione . The resulting changes include the suppression of cytochrome c oxidase expression and damage to the mitochondrial membrane potential .

Biochemical Pathways

The biochemical pathway affected by this compound involves the glycolysis process. The compound, through its interaction with GOx, blocks glycolysis by depleting endogenous glucose . This action leads to a complete depletion of tumorigenic energy sources .

Result of Action

The result of this compound’s action is the induction of synergistic defects in mitochondrial function . This is achieved through the suppression of cytochrome c oxidase expression and damage to the mitochondrial membrane potential . These molecular and cellular effects contribute to the compound’s overall action.

Analyse Biochimique

Biochemical Properties

It is known that the sulfur atom in the molecule can potentially interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the unique chemical properties of sulfur, such as its ability to form strong covalent bonds.

Cellular Effects

Given its structural similarity to glucose, it may influence cell function by interacting with glucose transporters and enzymes involved in glucose metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 1-Thio-beta-D-glucose Pentaacetate in animal models. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Given its structural similarity to glucose, it may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors involved in glucose metabolism .

Transport and Distribution

It is possible that it interacts with glucose transporters and is distributed similarly to glucose within cells .

Subcellular Localization

The subcellular localization of this compound is not well known. Future studies could investigate whether it is directed to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Thio-beta-D-glucose pentaacetate can be synthesized through a multi-step process starting from D-glucose. The synthesis involves the protection of hydroxyl groups by acetylation, followed by the introduction of the thio group. A typical synthetic route includes:

Acetylation of D-glucose: D-glucose is reacted with acetic anhydride in the presence of a catalyst like pyridine to form glucose pentaacetate.

Introduction of Thio Group: The glucose pentaacetate is then treated with a thio reagent, such as thioacetic acid, under specific conditions to replace the anomeric hydroxyl group with a thio group, resulting in this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-Thio-beta-D-glucose pentaacetate undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. .

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thiols: Formed through reduction reactions.

Deacetylated Derivatives: Formed through substitution reactions

Applications De Recherche Scientifique

Scientific Research Applications

-

Inhibition of Glycosidases

- 1-Thio-beta-D-glucose pentaacetate has been studied as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Research indicates that it can selectively inhibit both α- and β-glucosidases from various fungal sources, including Aspergillus oryzae and Penicillium canescens . This property is significant for developing antifungal agents or studying carbohydrate metabolism.

-

Building Block in Synthesis

- It serves as a building block for synthesizing complex carbohydrates and glycosides. The presence of the thio group allows for unique synthetic pathways that are not possible with traditional glucosides . This application is crucial in the development of new glycosylation reactions and carbohydrate-based drugs.

- Anti-Inflammatory Compounds

- Maillard Reaction Inhibition

Data Table: Summary of Applications

Case Studies

- Glycosidase Inhibition Study

- Synthesis of Anti-Inflammatory Agents

- Food Chemistry Application

Comparaison Avec Des Composés Similaires

1-Thio-beta-D-glucose pentaacetate can be compared with other similar compounds, such as:

1-Thio-beta-D-glucose tetraacetate: Similar structure but with one less acetyl group.

Beta-D-glucose pentaacetate: Lacks the thio group, making it less reactive in certain chemical reactions.

Alpha-D-glucose pentaacetate: Different anomeric configuration, leading to different stereochemistry and reactivity.

Uniqueness: this compound is unique due to the presence of the thio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other glucose derivatives may not be suitable .

Activité Biologique

1-Thio-beta-D-glucose pentaacetate is a thioglycoside derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a thiol group, and the remaining hydroxyl groups are acetylated. This compound has garnered interest in scientific research due to its potential biological activities, including its role in biochemical reactions, its effects on insulin release, and its application in synthesizing complex molecules.

This compound has the molecular formula C16H22O11S and a molecular weight of 390.341 g/mol. It is soluble in chloroform and methanol but insoluble in water. The synthesis typically involves the acetylation of beta-D-glucose followed by the introduction of a thiol group at the anomeric position through nucleophilic substitution reactions facilitated by Lewis acids such as boron trifluoride diethyl etherate .

The primary biological activity of this compound is attributed to its ability to interact with various biomolecules through its thiol group. This interaction can lead to the formation of covalent bonds with cysteine residues in proteins, which may result in enzyme inhibition or activation .

Insulin Release Stimulation

Research indicates that this compound can stimulate insulin release from rat pancreatic islets. This property is particularly significant for understanding glucose metabolism and developing therapeutic agents for diabetes management .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, such as HeLa cells, with IC50 values reported at >250 µM. These findings suggest moderate anticancer properties, highlighting its potential as a chemotherapeutic agent .

Study on Glucosinolates

A notable study utilized this compound in the synthesis of aromatic glucosinolates, compounds known for their anti-inflammatory activity. This research underscores the compound's utility in developing bioactive molecules with therapeutic potential .

Multivalent Glycoclusters

Another investigation focused on synthesizing multivalent glycoclusters using this compound as a precursor. These glycoclusters were evaluated for their inhibitory effects on galectin-mediated processes, which are relevant in cancer biology and immune response modulation . The study confirmed that these compounds could serve as promising candidates for further biological evaluation.

Summary of Findings

Propriétés

IUPAC Name |

(3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJEDWNNGFOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929370 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13639-50-4, 6806-56-0 | |

| Record name | NSC409737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.